4-(1-氨基乙基)苯甲酸乙酯

描述

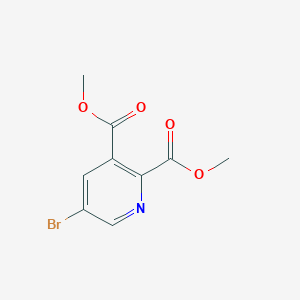

Ethyl 4-(1-aminoethyl)benzoate, also known as Ethyl 4-aminobenzoate, is a compound with the molecular formula C11H15NO2 . It is used in laboratory settings and has been studied for its potential applications in various fields .

Synthesis Analysis

Ethyl 4-(1-aminoethyl)benzoate can be synthesized through a process involving alkylation, esterification, and further alkylation . In one study, a total of 16 compounds were designed and synthesized using a route with high total yields, mild conditions, and simple operation .

Molecular Structure Analysis

The molecular structure of Ethyl 4-(1-aminoethyl)benzoate has been examined using single crystal X-ray diffraction and powder X-ray diffraction . The strain in the lattice of the grown crystal was evaluated using the Hall–Williamson relation .

Chemical Reactions Analysis

Ethyl 4-(1-aminoethyl)benzoate has been found to afford an electroactive conducting copolymer with o-anisidine, via an electrochemical synthesis employing cyclic voltammetry .

Physical And Chemical Properties Analysis

Ethyl 4-(1-aminoethyl)benzoate is a solid compound with a molecular weight of 165.19 g/mol . It has a melting point of 88-90 °C . The compound has good transmittance over the visible spectrum, making it potentially useful for electro-optical applications .

科学研究应用

Electro-Optical Applications

Ethyl 4-(1-aminoethyl)benzoate has been studied for its potential in electro-optical applications . Research indicates that crystals of this compound can be grown using specialized techniques, which are then examined for their electro-optical properties . These properties are crucial for applications such as laser technology , optical computing , and electro-optic modulators .

Nonlinear Optical Properties

The compound has been synthesized and characterized for its nonlinear optical properties . These properties are significant for developing materials that can change their refractive index in response to electric fields, which is valuable for all-optical switching , optical phase conjugation , and holography .

Pharmaceutical Applications

In medicine, Ethyl 4-(1-aminoethyl)benzoate is known as Benzocaine , a local anesthetic commonly used for pain relief. It acts by blocking nerve signals in the body, making it useful for procedures like endoscopy and as a topical pain reliever .

Agricultural Chemistry

While specific applications of Ethyl 4-(1-aminoethyl)benzoate in agriculture are not directly mentioned, related compounds are used in the synthesis of various agrochemicals . These compounds can serve as intermediates in creating pesticides or herbicides that help protect crops and improve yields .

Material Science

This compound is involved in the synthesis of Schiff bases , which are used to create new materials with potential applications in smart coatings , sensors , and catalysis . These materials can respond to environmental changes, making them useful in various technological and industrial applications .

Environmental Science

Ethyl 4-(1-aminoethyl)benzoate has been studied for its environmental behavior, particularly in the context of UV filters . Its transformation products and environmental fate are of interest, as they can inform the development of more environmentally friendly sunscreens and other personal care products .

Analytical Chemistry

In analytical chemistry, Ethyl 4-(1-aminoethyl)benzoate can be used as a standard or reagent in various analytical methods . Its well-characterized properties make it suitable for use in spectroscopy and chromatography to analyze and identify other compounds .

Biochemistry

The compound plays a role in the design and synthesis of new molecules with biological activity . It serves as a building block for creating new compounds that can be evaluated for their potential as local anesthetics or other pharmacologically active agents .

作用机制

While the specific mechanism of action for Ethyl 4-(1-aminoethyl)benzoate is not detailed in the search results, it’s worth noting that local anesthetics like this compound generally work by binding to specific parts of the sodium ion (Na+) channel on the nerve membrane, affecting the membrane potential by reducing the passage of sodium ions through the sodium ion channel, and thereby blocking the conduction of nerve impulses .

安全和危害

Ethyl 4-(1-aminoethyl)benzoate may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of this compound and to wear protective gloves/protective clothing/eye protection/face protection when handling it .

属性

IUPAC Name |

ethyl 4-(1-aminoethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-3-14-11(13)10-6-4-9(5-7-10)8(2)12/h4-8H,3,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQWWOESDLILZDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(1-aminoethyl)benzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B1424132.png)

![7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1424133.png)

![2-Methyl-1H-pyrrolo[3,2-c]pyridin-6-ol](/img/structure/B1424134.png)

![methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1424138.png)

![3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B1424139.png)

![2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1424141.png)

![Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1424142.png)